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molecular formula C16H22O2 B8590016 1-Cyclohexyl-4-[2-(ethenyloxy)ethoxy]benzene CAS No. 212555-24-3

1-Cyclohexyl-4-[2-(ethenyloxy)ethoxy]benzene

Cat. No. B8590016
M. Wt: 246.34 g/mol
InChI Key: BKPUJIXMLSYIFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07105273B2

Procedure details

In 80 ml of THF were dissolved 20 g of poly(p-hydroxystyrene), VP-8000 (produced by Nippon Soda Co., Ltd.), and 6.5 g of 4-cyclohexylphenoxyethyl vinyl ether. Thereto, 0.01 g of p-toluenesulfonic acid was added. The resulting mixture underwent reaction for 18 hours at room temperature. The reaction solution was dripped into 5L of distilled water with vigorous stirring, and fine solid particles precipitated out were filtered off and dried. Thus, Polymer (B-32) was obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.[CH2:10]1[CH2:14][O:13][CH2:12][CH2:11]1>>[CH:12]([O:13][CH2:14][CH2:10][O:9][C:6]1[CH:7]=[CH:8][C:3]([CH:2]2[CH2:4][CH2:3][CH2:2][CH2:1][CH2:1]2)=[CH:4][CH:5]=1)=[CH2:11]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C#CC1=CC=C(C=C1)O
Name
Quantity
80 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=C)OCCOC1=CC=C(C=C1)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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